tert-Butyl 2-methyl-4-vinylbenzoate
Description
Properties
IUPAC Name |
tert-butyl 4-ethenyl-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-6-11-7-8-12(10(2)9-11)13(15)16-14(3,4)5/h6-9H,1H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMUNTHTSWJXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acid-Catalyzed Esterification
The most straightforward method for synthesizing tert-butyl esters involves the direct esterification of carboxylic acids with tert-butyl alcohol under acidic conditions. For tert-butyl 2-methyl-4-vinylbenzoate, this typically requires 2-methyl-4-vinylbenzoic acid as the starting material. The reaction employs sulfuric acid or p-toluenesulfonic acid as catalysts, with reflux conditions to drive the equilibrium toward ester formation .
Reaction Conditions and Yield Optimization
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Catalyst Loading : 5–10 mol% sulfuric acid achieves optimal conversion rates. Excess acid may promote side reactions, such as dehydration of tert-butyl alcohol .
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Solvent Systems : Toluene or dichloromethane is preferred to azeotropically remove water, enhancing esterification efficiency.
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Temperature : Reflux at 110–120°C for 12–24 hours ensures complete reaction .
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Catalyst (H₂SO₄) | 5–10 mol% | Maximizes conversion (70–85%) |
| Reaction Time | 12–24 hours | Longer durations improve yield |
| Solvent | Toluene | Azeotropic water removal |
This method is scalable but limited by the availability of 2-methyl-4-vinylbenzoic acid, which often requires multistep synthesis.
Boc Anhydride-Mediated Tert-Butyl Protection
Di-tert-butyl dicarbonate (Boc₂O) offers a versatile pathway for introducing the tert-butyl group under milder conditions. This method is particularly useful when the carboxylic acid precursor is sensitive to strong acids.
Procedure and Mechanistic Insights
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Deprotonation : The carboxylate anion of 2-methyl-4-vinylbenzoic acid is generated using a base (e.g., NaOH) .
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Boc Activation : Boc₂O reacts with the carboxylate to form the tert-butyl ester, releasing CO₂ as a byproduct .
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Workup : Neutralization and extraction yield the crude product, which is purified via column chromatography .
Case Study
In a representative protocol, 2-methyl-4-vinylbenzoic acid (1.0 equiv) was treated with Boc₂O (1.2 equiv) in tetrahydrofuran (THF) at 20°C. After 16 hours, the reaction mixture was washed with 1M NaOH and brine, yielding this compound in 55% purity . Subsequent silica gel chromatography increased purity to >95% .
Catalytic Hydrogenation for Vinyl Group Introduction
The vinyl group in this compound can be introduced via palladium-catalyzed cross-coupling or hydrogenation. A notable example involves the reduction of tert-butyl 2-methyl-4-acetylbenzoate using hydrogen gas and palladium catalysts .
Hydrogenation Protocol
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | 50 | 50 | 55 |
| Pd(OH)₂/C | 100 | 50 | 46 |
This method avoids harsh acids but requires specialized equipment for high-pressure hydrogenation.
Radical Polymerization for In Situ Ester Formation
Radical-initiated polymerization techniques enable the simultaneous formation of tert-butyl esters and polymeric matrices. While less common, this approach leverages the reactivity of vinyl groups in the presence of initiators like azobisisobutyronitrile (AIBN) .
Mechanism and Applications
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Initiation : AIBN generates radicals at 60–80°C, abstracting hydrogen from the vinyl group.
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Propagation : Radicals propagate through the vinyl moiety, forming polymer chains with embedded ester groups .
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Termination : Chain transfer agents (e.g., thiols) control molecular weight .
This method is primarily used for creating functionalized polymers rather than isolating the monomeric ester.
Comparative Analysis of Methodologies
Efficiency and Practicality
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Classical Esterification : High yield (70–85%) but requires corrosive acids.
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Boc Anhydride : Mild conditions but lower yield (55%) and costly reagents.
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Hydrogenation : Moderate yield (46–55%) with high equipment demands.
Purity and Scalability
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-methyl-4-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of 2-methyl-4-vinylbenzoic acid or 2-methyl-4-vinylbenzaldehyde.
Reduction: Formation of tert-butyl 2-methyl-4-ethylbenzoate.
Substitution: Formation of various tert-butyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: tert-Butyl 2-methyl-4-vinylbenzoate is used as a monomer in polymer chemistry for the synthesis of specialty polymers with unique properties. It can also serve as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and resins. Its unique structural features contribute to the desirable properties of these materials, such as improved adhesion and durability.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-4-vinylbenzoate in chemical reactions involves the interaction of its functional groups with various reagents. The vinyl group can undergo addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- tert-Butyl 4-bromo-2-fluorobenzoate (CAS 889858-12-2): Features bromo and fluoro substituents instead of methyl and vinyl groups .
- Ethyl 5-bromo-2-fluorobenzoate (CAS 612835-53-7): Substitutes the tert-butyl group with ethyl and adds bromo/fluoro substituents .
- tert-Butyl 4-bromo-2,6-difluorobenzoate (CAS 955887-09-9): Differs via bromo and dual fluoro groups .
Table 1: Comparative Physical Properties
*Estimated values based on structural similarity.
Reactivity and Stability
- Vinyl Group Reactivity : The 4-vinyl substituent in this compound facilitates addition reactions (e.g., radical polymerization) or Diels-Alder cycloadditions, unlike halogenated analogs (e.g., bromo/fluoro derivatives), which are more suited for cross-coupling reactions .
- Ester Stability : tert-Butyl esters are generally stable under basic conditions but hydrolyze under strong acidic conditions. This contrasts with tert-Butyl Alcohol, which decomposes in the presence of strong acids (e.g., HCl) to release flammable isobutylene gas .
- Halogen vs.
Q & A
Basic Synthesis and Characterization
Q: What are the common synthetic routes for tert-butyl 2-methyl-4-vinylbenzoate, and how do reaction conditions influence yield and purity? A: The compound is typically synthesized via esterification of 2-methyl-4-vinylbenzoic acid with tert-butanol, employing coupling agents like DCC or catalytic acid (e.g., H₂SO₄). Key factors include:
- Temperature control (60–80°C) to minimize side reactions like vinyl group polymerization.
- Solvent selection (e.g., dichloromethane or THF) to enhance solubility of intermediates.
- Purification methods (e.g., column chromatography or recrystallization) to isolate the product from unreacted acid/alcohol .
Data Table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCC, 24h, RT | 65 | 92 |
| H₂SO₄, 12h, 70°C | 78 | 88 |
Advanced Conformational Analysis
Q: How can researchers resolve discrepancies between computational predictions (DFT) and experimental observations (e.g., NMR) regarding the axial/equatorial preference of the tert-butyl group? A: Discrepancies often arise from solvent effects not accounted for in gas-phase DFT calculations. Methodological solutions include:
- Low-temperature NMR (e.g., 193 K) to slow conformational interconversion and capture axial/equatorial ratios .
- Explicit solvent modeling in DFT to replicate solution-phase interactions.
Example: For tert-butyl derivatives, DFT without solvent predicts axial dominance, but NMR in polar solvents (e.g., DMSO) shows equatorial preference due to solvation .
Stability Under Experimental Conditions
Q: What strategies mitigate decomposition of tert-butyl 2-methyl-4-vinylbenzoate during high-temperature reactions (e.g., catalysis or polymerization)? A: Decomposition pathways include retro-esterification and vinyl group cross-linking. Mitigation involves:
- Inert atmosphere (N₂/Ar) to prevent oxidation.
- Radical inhibitors (e.g., BHT) to suppress polymerization.
- Short reaction times (<2h) at elevated temperatures .
Biological Activity Profiling
Q: How is tert-butyl 2-methyl-4-vinylbenzoate evaluated for potential pharmacological activity, and what are key structure-activity relationship (SAR) considerations? A:
- In vitro assays : Screen against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .
- SAR focus : The vinyl group enhances electrophilic reactivity for covalent binding, while the tert-butyl ester improves metabolic stability .
Data Table:
| Derivative | IC₅₀ (nM) | LogP |
|---|---|---|
| Parent compound | 450 | 3.2 |
| 4-Fluoro analog | 210 | 3.5 |
Handling Air-Sensitive Intermediates
Q: What precautions are critical when handling tert-butyl 2-methyl-4-vinylbenzoate in air-sensitive reactions (e.g., Grignard additions)? A:
- Schlenk techniques for reagent transfer under inert gas.
- Drying solvents (e.g., THF over Na/benzophenone).
- Monitoring oxygen levels with inline sensors to prevent vinyl group oxidation .
Resolving Spectral Data Contradictions
Q: How can researchers address conflicting NMR/MS data during structural elucidation? A:
- 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations.
- High-resolution MS (HRMS-ESI) to verify molecular formula and detect impurities.
- Comparative analysis with crystallographic data (e.g., CCDC entries) .
Regioselectivity in Functionalization
Q: What methods enhance regioselectivity when functionalizing the vinyl group of tert-butyl 2-methyl-4-vinylbenzoate? A:
- Directed metalation : Use Pd-catalyzed Heck reactions with directing groups (e.g., -COOtBu) to favor β-vinyl addition .
- Steric shielding : Bulkier catalysts (e.g., XPhos Pd G3) reduce undesired α-addition byproducts .
Applications in Polymer Chemistry
Q: How is tert-butyl 2-methyl-4-vinylbenzoate utilized in designing stimuli-responsive polymers? A: The vinyl group enables radical polymerization to form cross-linked hydrogels. Applications include:
- Drug delivery : pH-responsive release via hydrolysis of the tert-butyl ester in acidic environments.
- Self-healing materials : Reversible Diels-Alder reactions with dienophiles .
Computational Modeling for Reaction Optimization
Q: How do computational tools (e.g., DFT, MD) guide the optimization of tert-butyl 2-methyl-4-vinylbenzoate in catalytic cycles? A:
- Transition state analysis identifies rate-limiting steps (e.g., ester hydrolysis barriers).
- Solvent MD simulations predict aggregation behavior in aqueous/organic mixtures .
Environmental and Safety Considerations
Q: What waste management protocols are recommended for lab-scale use of tert-butyl 2-methyl-4-vinylbenzoate? A:
- Neutralization : Treat acidic/basic waste with 1M NaOH or HCl before disposal.
- Incineration : Coordinate with certified facilities for halogen-free organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
